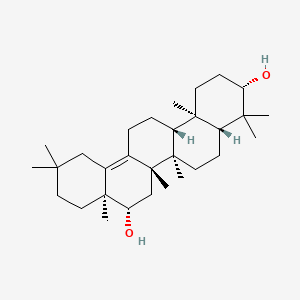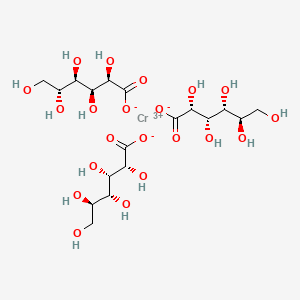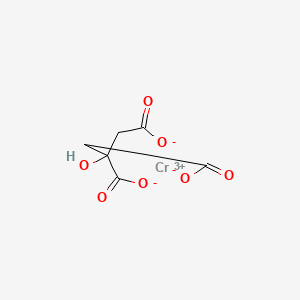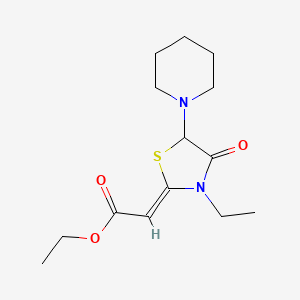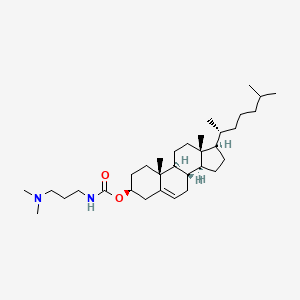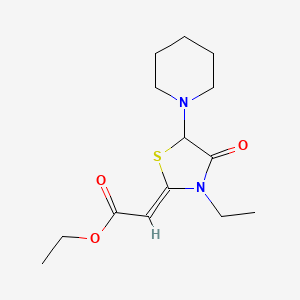
Piprozoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piprozoline involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet industrial demands. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Piprozoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound .
Aplicaciones Científicas De Investigación
Piprozoline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: this compound is studied for its effects on biological systems, particularly its choleretic activity.
Medicine: It is used in bile therapy to promote bile flow and treat related conditions.
Industry: This compound is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Piprozoline exerts its effects primarily through its choleretic activity. It stimulates the liver to produce more bile, which aids in digestion and the absorption of fats. The molecular targets and pathways involved include the activation of specific receptors in the liver that regulate bile production .
Comparación Con Compuestos Similares
Similar Compounds
Fenclozic Acid: Unlike piprozoline, fenclozic acid has anti-inflammatory activity rather than choleretic activity.
Etozolin: Another compound with diuretic properties, differing from this compound’s choleretic effects.
Uniqueness
This compound is unique in its specific choleretic activity, making it particularly useful in conditions where increased bile flow is desired. Its structure allows it to interact with liver receptors in a way that promotes bile production more effectively than similar compounds .
Propiedades
Número CAS |
95406-07-8 |
|---|---|
Fórmula molecular |
C14H22N2O3S |
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
Clave InChI |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
SMILES isomérico |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
SMILES canónico |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



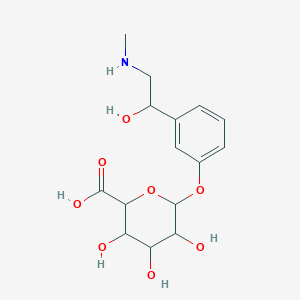
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)





